molecular formula C13H22N6O6S B13399827 2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate

2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate

Cat. No.: B13399827
M. Wt: 390.42 g/mol
InChI Key: FICWTZOQUXUYOK-UHFFFAOYSA-N
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Description

2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate is a complex organic compound with a unique bicyclic structure. This compound features a combination of amino, carboxylic acid, and triazole functional groups, making it a versatile molecule in various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate typically involves multiple steps:

    Formation of the bicyclic hexane core: This step involves the cyclization of appropriate precursors under controlled conditions.

    Introduction of the triazole group: The triazole ring is introduced through a cycloaddition reaction, often using azide and alkyne precursors.

    Attachment of the amino and carboxylic acid groups: These functional groups are introduced through amide bond formation and carboxylation reactions, respectively.

    Hydration: The final step involves the addition of water molecules to form the hydrate.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, high-throughput reactors, and purification techniques such as crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the amino and sulfanyl groups.

    Reduction: Reduction reactions can target the triazole ring and carboxylic acid groups.

    Substitution: The amino and carboxylic acid groups can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing agents: Potassium permanganate, hydrogen peroxide.

    Reducing agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Ammonia, primary amines.

Major Products

    Oxidation: Formation of sulfoxides and sulfonic acids.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of amides and esters.

Scientific Research Applications

Chemistry

    Catalysis: The compound can act as a ligand in metal-catalyzed reactions.

    Synthesis: Used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The triazole ring can interact with enzyme active sites, making it a potential inhibitor.

    Protein Binding: The compound can bind to proteins, affecting their function.

Medicine

    Drug Development: Potential use as a scaffold for designing new pharmaceuticals.

    Antimicrobial Activity: The triazole group is known for its antimicrobial properties.

Industry

    Material Science: Used in the development of new materials with specific properties.

    Agriculture: Potential use as a pesticide or herbicide.

Mechanism of Action

The compound exerts its effects through interactions with molecular targets such as enzymes and proteins. The triazole ring can form hydrogen bonds and coordinate with metal ions, affecting the activity of enzymes. The amino and carboxylic acid groups can participate in ionic interactions, further influencing biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • 2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid
  • 2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane

Uniqueness

The presence of the hydrate form and the specific arrangement of functional groups make 2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[310]hexane-2,6-dicarboxylic acid;azane;hydrate unique

Properties

Molecular Formula

C13H22N6O6S

Molecular Weight

390.42 g/mol

IUPAC Name

2-(2-aminopropanoylamino)-4-(1H-1,2,4-triazol-5-ylsulfanyl)bicyclo[3.1.0]hexane-2,6-dicarboxylic acid;azane;hydrate

InChI

InChI=1S/C13H17N5O5S.H3N.H2O/c1-4(14)9(19)17-13(11(22)23)2-5(24-12-15-3-16-18-12)6-7(8(6)13)10(20)21;;/h3-8H,2,14H2,1H3,(H,17,19)(H,20,21)(H,22,23)(H,15,16,18);1H3;1H2

InChI Key

FICWTZOQUXUYOK-UHFFFAOYSA-N

Canonical SMILES

CC(C(=O)NC1(CC(C2C1C2C(=O)O)SC3=NC=NN3)C(=O)O)N.N.O

Origin of Product

United States

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